Verticilide
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Overview
Description
Verticilide is a natural insect ryanodine receptor (ryr) antagonist
Scientific Research Applications
Elucidation of Absolute Configuration and Total Synthesis
Verticilide is a cyclic depsipeptide isolated from Verticillium sp. FKI-1033, known for its ability to inhibit ryanodine binding to ryanodine receptors (RyR) and its insecticidal activity. Research has been conducted to elucidate the stereochemistry of 2-hydroxyheptanoic acid in this compound and achieve its total synthesis. This work contributes significantly to understanding the chemical structure and potential applications of this compound in scientific research (Monma et al., 2006); (Monma et al., 2007).
Pharmacokinetic and Pharmacodynamic Properties
A study on the unnatural this compound enantiomer (ent-verticilide) explored its selectivity and potency as an inhibitor of cardiac ryanodine receptor calcium release channels. It exhibited antiarrhythmic activity in a mouse model and demonstrated favorable pharmacokinetic properties, indicating potential for further drug development (Blackwell et al., 2023).
Insecticidal Activity and Ryanodine Receptor Interaction
Another study detailed this compound as a ryanodine-binding inhibitor isolated from Verticillium sp. FKI-1033. It exhibited inhibitory activity against ryanodine receptors in insects, suggesting its potential use in developing selective insecticides (Shiomi et al., 2010).
Inhibitors of Acyl-CoA:cholesterol Acyltransferase
Verticilides produced by Verticillium sp. FKI-2679 were identified as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). These findings could be significant in the development of drugs targeting cholesterol metabolism (Ohshiro et al., 2012).
Structure-Activity Relationships in Antiarrhythmic Applications
Research on the structure-activity relationships of ent-verticilide antiarrhythmics provides insights into the importance of N-methyl amide content for activity in the ent-verticilide series. Such studies are crucial for understanding the drug development process for cardiac arrhythmias (Smith et al., 2022).
Synthetic Approaches
Efficient synthesis of this compound, a ryanodine binding inhibitor, using practical approaches such as solid-phase peptide synthesis, has been explored. These methods offer economical and effective ways for the synthesis of potential insecticidal compounds (Watanabe et al., 2020).
properties
Molecular Formula |
C44H76N4O12 |
---|---|
Molecular Weight |
853.1 g/mol |
IUPAC Name |
(3S,6R,9S,12R,15S,18R,21S,24R)-3,4,9,10,15,16,21,22-Octamethyl-6,12,18,24-tetrapentyl-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m0/s1 |
InChI Key |
CMEGQABRBDDBTQ-NQRIZWSQSA-N |
Isomeric SMILES |
CCCCC[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C |
SMILES |
O=C([C@H](C)N(C)C([C@@H](CCCCC)OC([C@H](C)N(C)C([C@@H](CCCCC)OC([C@H](C)N(C)C([C@@H](CCCCC)OC([C@H](C)N1C)=O)=O)=O)=O)=O)=O)O[C@H](CCCCC)C1=O |
Canonical SMILES |
CCCCCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Verticilide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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